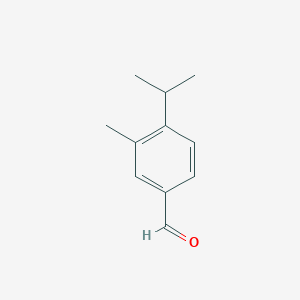

4-Isopropyl-3-methylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40663-69-2 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-methyl-4-propan-2-ylbenzaldehyde |

InChI |

InChI=1S/C11H14O/c1-8(2)11-5-4-10(7-12)6-9(11)3/h4-8H,1-3H3 |

InChI Key |

IEBBXDLHDFFUPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies Towards 4 Isopropyl 3 Methylbenzaldehyde and Its Structural Analogues

Direct Formylation Routes to Aryl Aldehydes

Direct formylation involves the introduction of a formyl group (-CHO) onto an aromatic ring in a single step. These methods are often efficient but can be limited by regioselectivity issues, especially with polysubstituted arenes.

Reimer-Tiemann Reaction Variants on Phenolic Precursors

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. unacademy.compsiberg.com The reaction typically involves treating a phenol (B47542) with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). geeksforgeeks.org The key reactive intermediate is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. psiberg.comwikipedia.org The phenoxide ion, formed by the deprotonation of the phenol, attacks the electron-deficient dichlorocarbene. wikipedia.org The resulting intermediate is then hydrolyzed to yield the corresponding o-hydroxybenzaldehyde. wikipedia.org

The reaction exhibits high selectivity for the ortho position due to the directing influence of the hydroxyl group. psiberg.com For a precursor like 4-isopropyl-3-methylphenol, the Reimer-Tiemann reaction would be expected to yield 2-hydroxy-4-isopropyl-3-methylbenzaldehyde. The hydroxyl group would then need to be removed in a subsequent step to obtain the target compound.

Variations of the reaction can be employed to alter the outcome. For instance, substituting chloroform with carbon tetrachloride (CCl₄) can lead to the formation of phenolic acids, such as salicylic (B10762653) acid from phenol. unacademy.comwikipedia.orglscollege.ac.in The reaction conditions are typically mild, but the reaction can be exothermic and may require heating to initiate. lscollege.ac.in The reaction is effective for various hydroxy-aromatic compounds, including naphthols, and electron-rich heterocycles like pyrroles and indoles. lscollege.ac.in

Table 1: Reimer-Tiemann Reaction Overview

Palladium-Catalyzed Carbonylation and Hydrosilylation of Halogenated Arenes

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile approach to forming C-C bonds and introducing functional groups. Starting from a halogenated arene, such as 4-bromo-1-isopropyl-2-methylbenzene, these methods can be used to synthesize the target aldehyde.

Carbonylation: Palladium-catalyzed carbonylation reactions introduce a carbonyl group by using carbon monoxide (CO) as a C1 source. science.gov To synthesize an aldehyde, a source of hydride is required. This can be achieved through the use of a reducing agent like a silane (B1218182) (hydrosilylation) or by using formic acid or its derivatives. The general cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion to form a Pd(II)-acyl complex. Subsequent reductive elimination with a hydride source yields the aldehyde and regenerates the Pd(0) catalyst. The use of specific ligands, such as Xantphos, can be crucial for balancing the catalytic cycle and achieving high yields. rsc.org Renewable solvents like limonene (B3431351) and p-cymene (B1678584) have been shown to be effective for certain carbonylative couplings. acs.org

Hydrosilylation: Palladium-catalyzed hydrosilylation of aryl halides offers another route to benzaldehydes. This reaction involves the coupling of an aryl halide with a silane in the presence of a palladium catalyst, followed by hydrolysis of the resulting silyl (B83357) ether to the aldehyde. While highly developed for other transformations, direct hydrosilylation of aryl halides to aldehydes is a challenging transformation that often requires specific catalytic systems. More commonly, a related process involves the reduction of an intermediate, such as an acyl chloride, which can be derived from the corresponding arene. Zinc-catalyzed asymmetric hydrosilylation has also been explored for the synthesis of chiral biaryl ketones. acs.org

Oxidation Pathways for Benzaldehyde (B42025) Synthesis

The oxidation of a benzylic methyl or alcohol group is a fundamental and widely used strategy for the synthesis of benzaldehydes. The key challenge is to achieve high selectivity for the aldehyde without over-oxidation to the carboxylic acid.

Catalytic Oxidation of Benzylic Alcohols

The selective oxidation of primary benzylic alcohols to the corresponding benzaldehydes is a cornerstone of organic synthesis. mdpi.com A plethora of catalytic systems have been developed to facilitate this transformation using various oxidants.

For the synthesis of 4-isopropyl-3-methylbenzaldehyde, the corresponding precursor would be (4-isopropyl-3-methylphenyl)methanol. This alcohol can be oxidized using a variety of metal-based catalysts. For instance, cobalt single-atom catalysts supported on nitrogen-doped carbon (Co₁/NC) have demonstrated excellent performance, achieving high conversion of benzyl (B1604629) alcohol (95.2%) and near-perfect selectivity for benzaldehyde (>99%). rsc.org Gold-palladium (Au-Pd) bimetallic clusters have also been studied, where the reaction proceeds via activation of molecular oxygen. mdpi.com Other systems include those based on iron, copper, and ruthenium. rug.nlnih.govscientific.net Ferric nitrate, for example, has been used to oxidize benzyl alcohol with high conversion and selectivity. nih.gov

Table 2: Selected Catalysts for Benzylic Alcohol Oxidation

Environmentally Benign Oxidation Protocols (e.g., Selenium Catalysis)

In line with the principles of green chemistry, significant effort has been directed towards developing oxidation methods that use non-toxic catalysts and environmentally friendly oxidants like hydrogen peroxide (H₂O₂). researchgate.net Organoselenium compounds have emerged as effective catalysts for such transformations. researchgate.netsciforum.net

Areneseleninic acids or their anhydrides can catalyze the oxidation of benzylic alcohols. researchgate.net The catalytic cycle often involves the selenium compound being activated by an oxidant like H₂O₂. sciforum.net These "Bio-Logic" catalytic systems are inspired by the mechanism of the enzyme glutathione (B108866) peroxidase. sciforum.netresearchgate.net While these systems can be highly effective, controlling the reaction to stop at the aldehyde stage can be challenging, as benzaldehyde can be further oxidized to the corresponding benzoic acid, especially in the presence of H₂O₂. sciforum.netresearchgate.net Other selenium-based systems may use co-oxidants like bis(p-methoxyphenyl)selenoxide in combination with catalytic selenium dioxide for the selective oxidation of benzyl alcohols to benzaldehydes. oup.com Diphenyl diselenide has also been used as a catalyst with tert-butyl hydroperoxide (TBHP) as the terminal oxidant. cardiff.ac.uk

Strategic Chemical Modifications for Substituted Benzaldehydes

The synthesis of complex substituted benzaldehydes like this compound often requires multi-step sequences involving strategic chemical modifications. This can involve building the carbon skeleton first and then introducing the aldehyde functionality, or modifying an existing substituted aromatic compound.

One plausible route starts from isoprene (B109036) and acrolein, which can undergo a Diels-Alder reaction to form 4-methylcyclohexene-3-carbaldehyde. google.com This intermediate can then be subjected to a catalytic dehydrogenation reaction using a catalyst like graphite (B72142) oxide to yield 4-methylbenzaldehyde (B123495). google.com To arrive at the desired target, a subsequent Friedel-Crafts isopropylation could be envisioned, although controlling the regioselectivity to obtain the 3-methyl-4-isopropyl substitution pattern would be a significant challenge.

A more controlled approach might start with a pre-functionalized arene. For example, one could start with 3-methyl-4-bromobenzaldehyde. epo.org The bromo-substituent could then be subjected to a transition-metal-catalyzed coupling reaction to introduce the isopropyl group. Alternatively, starting with 3-isopropylaniline, a multi-step sequence could be used to build a thiosemicarbazone derivative, which involves the aldehyde functionality at a later stage. mdpi.com The synthesis of various ephedrine (B3423809) analogues often starts from substituted benzaldehydes, highlighting the importance of having robust methods to access these building blocks. dcu.ie These syntheses underscore the common strategy of using a directing group or a pre-existing substituent to guide the introduction of other functional groups onto the aromatic ring.

Diels-Alder and Subsequent Dehydrogenation Reactions

A powerful strategy for constructing substituted cyclic systems, which can then be aromatized, involves the Diels-Alder reaction followed by dehydrogenation. This two-step process allows for the formation of a cyclohexene (B86901) ring with a defined substitution pattern, which is then converted into the corresponding aromatic compound.

The core of this methodology is the [4+2] cycloaddition between a conjugated diene and a dienophile. For the synthesis of analogues of this compound, a substituted diene and an α,β-unsaturated aldehyde (dienophile) are required. A relevant example is the reaction of isoprene with acrolein, which can be used to produce a precursor to p-methylbenzaldehyde. google.com This reaction proceeds via a Diels-Alder mechanism to form 4-methylcyclohexene-3-carbaldehyde. google.com To achieve the target aromatic aldehyde, this intermediate undergoes a dehydrogenation reaction, removing hydrogen to create the stable benzene (B151609) ring. google.com

Catalysis is often crucial for both stages. The initial Diels-Alder reaction can be promoted by Lewis acids, such as those derived from zinc chloride (e.g., BmimCl-ZnCl₂), which activate the dienophile towards cycloaddition. google.com The subsequent dehydrogenation step can be accomplished using various catalysts under thermal conditions; for instance, graphite oxide has been shown to be effective for converting the cyclohexene intermediate into the final aromatic aldehyde. google.com This approach provides a pathway to aromatic aldehydes from non-aromatic, potentially biomass-derived starting materials. google.com By selecting appropriately substituted dienes and dienophiles, this strategy can be adapted to create a wide range of structural analogues.

Table 1: Example of Diels-Alder/Dehydrogenation Synthesis This table summarizes findings from a patented method for a structural analogue.

| Reaction Step | Reactants | Catalyst/Conditions | Product | Source |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | Isoprene and Acrolein | Lewis acidic ionic liquid (BmimCl-ZnCl₂), 10-80 °C | 4-Methylcyclohexene-3-carbaldehyde | google.com |

| Dehydrogenation | 4-Methylcyclohexene-3-carbaldehyde | Graphite oxide, organic solvent, heat and pressure | 4-Methylbenzaldehyde | google.com |

Cross-Coupling Methodologies for Aryl-Alkyl C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions represent one of the most significant advancements in modern organic synthesis, providing a versatile and powerful tool for the formation of carbon-carbon bonds. rug.nlchemie-brunschwig.ch These methods are particularly useful for creating aryl-alkyl C-C bonds, which are central to the structure of this compound.

Several named reactions fall under this category, including the Suzuki, Negishi, and Kumada couplings, primarily utilizing palladium or nickel catalysts. chemie-brunschwig.ch The general principle involves the reaction of an organometallic reagent with an organic halide or pseudohalide. rug.nl For the synthesis of the target compound, a plausible strategy would involve the sequential coupling of isopropyl and methyl groups to a suitably di-halogenated benzaldehyde derivative.

For example, a Negishi cross-coupling could be employed, which uses organozinc reagents. chemie-brunschwig.ch This reaction is known for its high reactivity and functional group tolerance. chemie-brunschwig.ch A synthetic route could start with a dihalobenzaldehyde, such as 4-bromo-3-methylbenzaldehyde. The reaction of this substrate with an organozinc reagent like isopropylzinc chloride in the presence of a palladium catalyst would selectively form the C(sp²)-C(sp³) bond at the 4-position, yielding this compound. The choice of catalyst, ligands, and reaction conditions is critical to suppress side reactions and achieve high yields. rug.nl Similarly, the Suzuki reaction, which uses more stable and less toxic organoboron reagents, is another excellent alternative for forging these bonds. chemie-brunschwig.ch

Table 2: Comparison of Common Cross-Coupling Reactions This table outlines key components of major cross-coupling methodologies.

| Reaction Name | Typical Catalyst | Organometallic Reagent (R-M) | Key Advantages | Source |

|---|---|---|---|---|

| Suzuki Coupling | Palladium(0) complexes | Organoboron (e.g., Boronic acids) | Low toxicity of reagents, stability, commercially available | chemie-brunschwig.ch |

| Negishi Coupling | Palladium or Nickel complexes | Organozinc | High reactivity and functional group tolerance | chemie-brunschwig.ch |

| Kumada Coupling | Palladium or Nickel complexes | Organomagnesium (Grignard reagents) | High reactivity of nucleophile | chemie-brunschwig.ch |

| Stille Coupling | Palladium(0) complexes | Organotin (Stannanes) | Tolerant of many functional groups | chemie-brunschwig.ch |

Regioselective Alkylation and Protective Group Chemistry

Achieving the specific 1,3,4-substitution pattern of this compound via direct alkylation of a simpler aromatic precursor presents a significant challenge due to issues of regioselectivity. Electrophilic substitution reactions, such as Friedel-Crafts alkylation, on a monosubstituted benzene ring often yield a mixture of ortho, meta, and para isomers. To overcome this, chemists employ protecting and directing groups to control the position of incoming substituents.

A viable synthetic route could begin with a starting material where a resident functional group directs subsequent substitutions. For instance, starting with m-cresol (B1676322) (3-methylphenol), the hydroxyl group can be protected as an ether (e.g., an isopropoxy or methoxy (B1213986) group). This ether group is a strong ortho-, para-director for electrophilic aromatic substitution. A subsequent Friedel-Crafts alkylation with an isopropylating agent (e.g., 2-chloropropane (B107684) and a Lewis acid) would be directed to the positions ortho and para to the ether. The para-position (C4) is sterically more accessible and electronically activated, leading to the preferential formation of the 4-isopropyl derivative.

Once the desired alkyl substitution pattern is established, the protecting group can be removed (e.g., ether cleavage) to regenerate the hydroxyl group. Finally, the phenol can be converted to the target aldehyde functionality. This conversion can be achieved through various formylation reactions, such as the Reimer-Tiemann reaction or the Vilsmeier-Haack reaction, which introduce a -CHO group onto the activated ring. The use of protecting groups is a foundational concept in multi-step organic synthesis, enabling complex molecular targets to be built with precision by masking or directing the reactivity of different functional groups. mlsu.ac.in

Table 3: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution This table summarizes the directing influence of functional groups on an aromatic ring.

| Substituent Group | Classification | Directing Effect | Examples |

|---|---|---|---|

| -OR, -OH, -NH₂ | Activating | Ortho, Para | Anisole (B1667542), Phenol, Aniline (B41778) |

| -Alkyl (e.g., -CH₃, -CH(CH₃)₂) | Activating | Ortho, Para | Toluene, Cumene |

| -Halogen (-F, -Cl, -Br, -I) | Deactivating | Ortho, Para | Chlorobenzene, Bromobenzene |

| -CHO, -COR, -CO₂H, -CN, -NO₂ | Deactivating | Meta | Benzaldehyde, Acetophenone, Benzoic Acid |

Chemical Reactivity and Mechanistic Studies of 4 Isopropyl 3 Methylbenzaldehyde

Fundamental Reactivity of the Aldehyde Functional Group

The reactivity of 4-isopropyl-3-methylbenzaldehyde is largely dictated by its aldehyde functional group. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. The aromatic ring, with its isopropyl and methyl substituents, also influences the compound's reactivity.

Nucleophilic Addition Reactions: Imine (Schiff Base) Formation and Kinetics

Aromatic aldehydes like this compound readily react with primary amines to form imines, also known as Schiff bases. This reaction proceeds through a nucleophilic addition mechanism. The amine's nitrogen atom attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a hemiaminal. nih.gov This intermediate then loses a water molecule to form the C=N double bond of the imine. nih.govmasterorganicchemistry.com The formation of imines is often catalyzed by acid. masterorganicchemistry.com

The kinetics of imine formation from aromatic aldehydes have been studied. The rate of adduct formation (k1) for aromatic aldehydes is generally lower than that for aliphatic aldehydes. nih.govacs.org This is attributed to steric hindrance from the bulky aryl group and the delocalization of the positive charge on the carbonyl carbon into the aromatic ring, which reduces its electrophilicity. acs.orgpressbooks.publibretexts.org The reaction rate is also influenced by the pH of the medium, with the maximum rate for the reaction of p-chlorobenzaldehyde with aniline (B41778) observed around pH 4. arkat-usa.org

| Reactant | Reaction Type | Key Intermediates | Influencing Factors |

|---|---|---|---|

| Aromatic Aldehyde (e.g., this compound) + Primary Amine | Nucleophilic Addition (Imine/Schiff Base Formation) | Hemiaminal | Steric Hindrance, Electronic Effects, pH |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid. This is a common transformation for aldehydes. ncert.nic.inmdpi.com Various oxidizing agents can be employed for this purpose. For instance, strong oxidizing agents can convert methyl-substituted benzenes to benzoic acids. ncert.nic.in However, specific conditions can allow for the selective oxidation of the aldehyde group without affecting other parts of the molecule. For example, some methods utilize hydrogen peroxide in the presence of a catalyst. researchgate.net Iron salts have also been used to catalyze the oxidative esterification of aldehydes in the presence of an alcohol and an oxidant. researchgate.net

The presence of electron-donating groups on the aromatic ring, such as the isopropyl and methyl groups in this compound, can influence the rate of oxidation. Electron-donating groups can sometimes make the aldehyde less reactive towards oxidation under certain conditions. acs.org

Reduction Reactions to Benzylic Alcohols

The aldehyde functional group of this compound can be readily reduced to a primary (benzylic) alcohol. This is a fundamental reaction of aldehydes. A variety of reducing agents can accomplish this transformation, with sodium borohydride (B1222165) (NaBH4) being a common and mild reagent for this purpose. psu.eduumich.edu The reduction involves the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. pressbooks.pub

More complex reducing agents and catalytic systems can also be used. For instance, reductions can be carried out using hydriodic acid in a biphasic medium. nih.gov

Aromatic Substitution Patterns and Their Influence

The isopropyl and methyl groups on the benzene (B151609) ring of this compound are both alkyl groups, which are ortho- and para-directing activators for electrophilic aromatic substitution. This means they increase the rate of reaction compared to unsubstituted benzene and direct incoming electrophiles to the positions ortho and para to themselves.

In this compound, the aldehyde group is a meta-directing deactivator. The interplay of these groups will determine the position of further substitution on the aromatic ring. The activating effects of the isopropyl and methyl groups will likely dominate, directing incoming electrophiles to the positions ortho and para to them. Specifically, the positions ortho to the methyl group (C2 and C4) and the position ortho to the isopropyl group (C5) and para to the methyl group (C6) would be the most likely sites for electrophilic attack. However, steric hindrance from the bulky isopropyl group might disfavor substitution at the C5 position.

Catalytic Reaction Pathways Involving Aromatic Aldehydes

Tishchenko Reaction Catalysis and Esterification Mechanisms

The Tishchenko reaction is a disproportionation reaction of an aldehyde in the presence of a metal alkoxide catalyst, typically an aluminum alkoxide, to form an ester. wikipedia.orgorganic-chemistry.org In this reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol, which then combine to form an ester. wikipedia.org

The mechanism involves the coordination of the aldehyde to the Lewis acidic metal alkoxide catalyst. organic-chemistry.orgrsc.org A second molecule of the aldehyde then adds to this complex to form a hemiacetal intermediate. organic-chemistry.org An intramolecular hydride shift from the hemiacetal to the second aldehyde molecule results in the formation of the ester and regeneration of the catalyst. wikipedia.orgorganic-chemistry.org

For an aromatic aldehyde like this compound, the Tishchenko reaction would yield the corresponding ester, 4-isopropyl-3-methylbenzyl 4-isopropyl-3-methylbenzoate. The reaction can be catalyzed by various metal alkoxides, and variations of the reaction allow for the cross-coupling of two different aldehydes to form asymmetric esters. acs.orgrsc.org

| Reaction | Catalyst | Product | Mechanism Highlights |

|---|---|---|---|

| Tishchenko Reaction | Metal Alkoxides (e.g., Aluminum Alkoxide) | Ester | Disproportionation, Hemiacetal Intermediate, Intramolecular Hydride Shift |

Lewis Acid-Promoted Hydroxyalkylation Reactions

Lewis acid-promoted hydroxyalkylation is a significant carbon-carbon bond-forming reaction where an aldehyde reacts with an electron-rich aromatic or heteroaromatic compound. The Lewis acid plays a crucial role by coordinating with the carbonyl oxygen of the aldehyde. This coordination enhances the electrophilicity of the carbonyl carbon, "activating" the aldehyde for nucleophilic attack by the arene. rsc.orgacs.org This process facilitates the formation of a diaryl- or aryl-heteroaryl-methanol derivative.

The mechanism is believed to involve the formation of a Lewis acid-aldehyde complex. This complex then participates in a rate-determining step where a hydrogen atom is transferred from the arene's C-H bond to the aldehyde's oxygen, concurrent with the formation of a new C-C bond and an O-H bond, often proceeding through a four-membered cyclic transition state. rsc.org

Studies on various Lewis acids have shown their differing efficacy in promoting this reaction. For instance, in the reaction of 4-methylbenzaldehyde (B123495) with indole, various Sn(IV) compounds have been tested, demonstrating a range of catalytic activity.

Table 1: Effect of Sn(IV) Lewis Acids on the Hydroxyalkylation of 4-Methylbenzaldehyde with Indole rsc.org

| Entry | Sn(IV) Compound (20 mol%) | Yield (%) |

|---|---|---|

| 1 | SnCl₄ | 94 |

| 2 | SnBr₄ | 85 |

| 3 | BuSnCl₃ | 70 |

| 4 | Bu₂SnCl₂ | 55 |

| 5 | Bu₃SnCl | 35 |

| 6 | PhSnCl₃ | 72 |

| 7 | Ph₂SnCl₂ | 58 |

| 8 | Ph₃SnCl | 38 |

Reaction Conditions: 0.5 mmol of aldehyde, 1.1 mmol of indole, 3 mL of 1,2-dichloroethane, at 80 °C.

Furthermore, the nature of the aldehyde itself significantly influences the reaction outcome. The reaction of anisole (B1667542) with various substituted benzaldehydes, promoted by SnCl₄, highlights the impact of electronic effects of the substituents on the aldehyde.

Table 2: SnCl₄ Promoted Hydroxyalkylation of Anisole with Various Aldehydes rsc.org

| Entry | Aldehyde | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | 1 | 96 |

| 2 | 4-Cyanobenzaldehyde | 1 | 95 |

| 3 | 4-Chlorobenzaldehyde | 2 | 90 |

| 4 | Benzaldehyde (B42025) | 4 | 85 |

| 5 | 4-Methylbenzaldehyde | 6 | 70 |

| 6 | 4-Methoxybenzaldehyde | 12 | 50 |

Reaction Conditions: 0.1 mmol of SnCl₄, 0.5 mmol of aldehyde, 1.1 mmol of methoxybenzene, 3 mL of 1,2-dichloroethane, at 80 °C.

These findings demonstrate that electron-withdrawing groups on the aldehyde enhance its reactivity, leading to higher yields in shorter reaction times, while electron-donating groups have the opposite effect. rsc.org

Mannich-type Reactions for Nitrogen-Containing Derivatives

The Mannich reaction is a three-component condensation reaction involving a non-enolizable aldehyde (like this compound), a primary or secondary amine, and an enolizable carbonyl compound. organic-chemistry.org This reaction is a cornerstone for the synthesis of a wide variety of nitrogen-containing compounds, particularly β-amino ketones and their derivatives. organic-chemistry.orgua.es

The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine. This electrophilic iminium ion then reacts with the enol form of the carbonyl compound to yield the Mannich base. acs.orgorganic-chemistry.org The Mannich reaction is fundamental in various biosynthetic pathways, especially for alkaloids. organic-chemistry.org

A common application is the synthesis of thiosemicarbazones, which are known for their biological activities. These are typically prepared through the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). mdpi.com For example, (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone was synthesized via a classical Mannich reaction between 4-methylbenzaldehyde and a suitable thiosemicarbazide precursor. mdpi.comresearchgate.net The isopropyl group was incorporated to enhance solubility. mdpi.comresearchgate.net

The versatility of the Mannich reaction allows for the synthesis of complex structures, such as cis-2,6-disubstituted piperidin-4-ones, through sequential and intramolecular Mannich reactions. ua.es

Derivatization Chemistry and Structure Reactivity Relationships of 4 Isopropyl 3 Methylbenzaldehyde Analogues

Synthesis and Characterization of Iminologues and Related Heterocycles

The aldehyde functionality of 4-isopropyl-3-methylbenzaldehyde readily undergoes condensation reactions with primary amino groups to form imines, also known as Schiff bases, and related heterocyclic compounds. These reactions are fundamental in the synthesis of various derivatives with interesting structural and electronic properties.

Schiff Base Derivatives

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. mediresonline.org The synthesis of Schiff bases from this compound involves the reaction of the aldehyde with a primary amine, often in the presence of an acid catalyst, to yield the corresponding imine.

A general synthetic approach involves the condensation of an aldehyde with a primary amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727). scispace.com For instance, Schiff bases have been synthesized from the condensation of 2-hydroxy-6-isopropyl-3-methyl benzaldehyde (B42025) with 1,2-diaminopropane (B80664). researchgate.netscispace.comresearchgate.net This reaction highlights the reactivity of the aldehyde group in forming imine linkages. The general reaction for the formation of a Schiff base from this compound is depicted below:

General Reaction for Schiff Base Formation:

R-NH₂ + OHC-Ar → R-N=CH-Ar + H₂O

Where Ar represents the 4-isopropyl-3-methylphenyl group and R is an alkyl or aryl substituent.

The characterization of these Schiff base derivatives is typically accomplished using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, which shows the characteristic C=N stretching vibration, and nuclear magnetic resonance (NMR) spectroscopy, which confirms the presence of the azomethine proton.

Table 1: Synthesis of Schiff Base Derivatives

| Aldehyde | Amine | Product |

|---|

Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds derived from the condensation of an aldehyde or ketone with thiosemicarbazide (B42300). These derivatives are of significant interest due to their diverse chemical properties. The synthesis of thiosemicarbazones from this compound follows a similar condensation pathway to Schiff base formation.

The reaction typically involves refluxing a mixture of the aldehyde and thiosemicarbazide in an alcoholic solvent, often with a few drops of a catalytic acid. chemmethod.com A relevant example is the synthesis of (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone, which was prepared via a one-pot, four-step synthetic route. mdpi.comresearchgate.net This procedure can be adapted for the synthesis of the corresponding thiosemicarbazone of this compound.

The general reaction is as follows:

General Reaction for Thiosemicarbazone Formation:

Ar-CHO + H₂N-NH-C(=S)NH₂ → Ar-CH=N-NH-C(=S)NH₂ + H₂O

Where Ar represents the 4-isopropyl-3-methylphenyl group.

The resulting thiosemicarbazone can be characterized by various spectroscopic methods, including FTIR, ¹H NMR, and ¹³C NMR spectroscopy, to confirm its structure. mdpi.com

Table 2: Synthesis of a Thiosemicarbazone Analogue

| Aldehyde | Reagent | Product |

|---|

Triazine Derivatives

Triazines are six-membered heterocyclic rings containing three nitrogen atoms. The symmetrical 1,3,5-triazine (B166579) core is a common motif in various functional organic molecules. nih.gov The synthesis of 1,3,5-triazine derivatives can be achieved through various methods, including the cyclotrimerization of nitriles or the reaction of amidines with various reagents. While direct synthesis from this compound is less common, the aldehyde can be a precursor to intermediates used in triazine synthesis.

For example, a sonochemical approach has been developed for the synthesis of 1,3,5-triazine derivatives, which offers a green and efficient alternative to conventional heating methods. nih.gov Although not directly employing this compound, this method demonstrates a modern synthetic strategy for this class of heterocycles. Another approach involves the reaction of 5-acyl-1,2,4-triazines with hydrazine (B178648) to form pyrazolo[4,3-e] mdpi.comCurrent time information in Bangalore, IN.journalijar.comtriazine derivatives. researchgate.net

Functional Group Interconversions at the Aldehyde Moiety

The aldehyde group of this compound is readily susceptible to oxidation and can also participate in condensation reactions to form new carbon-carbon bonds, leading to the synthesis of various derivatives such as carboxylic acids, acryloyl compounds, and coumarins.

Conversion to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 4-isopropyl-3-methylbenzoic acid, using a variety of oxidizing agents.

Biocatalytic oxidation presents a green and selective method for this transformation. For instance, cytochrome P450 enzymes have been shown to catalyze the oxidation of para-substituted benzenes. uq.edu.au The oxidation of the para-methyl group of 2,4-xylenol to 4-hydroxy-3-methylbenzoate proceeds via 4-hydroxy-3-methylbenzaldehyde (B106927) as an intermediate, demonstrating the biological oxidation of such aldehydes. sjtu.edu.cn Chemical oxidizing agents can also be employed for this conversion.

Table 3: Oxidation of Aldehyde to Carboxylic Acid

| Starting Material | Product |

|---|

Formation of Acryloyl and Coumarin (B35378) Derivatives

The aldehyde group of this compound can undergo condensation reactions with active methylene (B1212753) compounds to form acryloyl derivatives. Furthermore, it can be a key building block in the synthesis of coumarins, which are a class of benzopyrones. nih.gov

A specific example is the synthesis of a 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin from 4-hydroxy-3-methylbenzaldehyde and 3-acetylcoumarin. researchgate.net This reaction demonstrates the formation of an α,β-unsaturated ketone (an acryloyl derivative) as part of a larger coumarin framework. The synthesis of coumarin derivatives can also be achieved through Knoevenagel condensation of salicylaldehydes with various active methylene compounds. jetir.org For instance, the reaction of a salicylaldehyde (B1680747) with ethyl acetoacetate (B1235776) in the presence of a base like piperidine (B6355638) can yield a 3-acetylcoumarin, which can then be further functionalized. jetir.org

Table 4: Synthesis of Acryloyl and Coumarin Derivatives

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| 4-hydroxy-3-methylbenzaldehyde | 3-acetylcoumarin | Acryloyl coumarin derivative |

Systematic Elucidation of Structure-Reactivity Principles

The chemical behavior of this compound and its analogues is intricately linked to the arrangement and nature of the substituents on the aromatic ring. A systematic analysis of these features reveals core principles governing their reactivity, from the electronic influence of alkyl groups to the physical constraints imposed by their size and the non-covalent forces that dictate their solid-state architecture.

Positional and Electronic Effects of Alkyl Substituents (e.g., Isopropyl, Methyl)

The reactivity of the aldehyde functional group in benzaldehyde derivatives is significantly modulated by the electronic properties of the substituents on the aryl ring. Alkyl groups, such as the isopropyl and methyl groups in this compound, are characterized by their positive inductive effect (+I). They act as electron-donating groups, which push electron density into the benzene (B151609) ring. This donation of electron density reduces the partial positive charge (electrophilicity) on the carbonyl carbon of the aldehyde, thereby decreasing its reactivity toward nucleophiles. nih.gov

The position of these alkyl groups is a critical determinant of their electronic influence. A study comparing the reactivity of various alkyl-substituted benzaldehydes with an amine nucleophile (Gly-pNA) found that substituents in the para position have a pronounced effect. For instance, 4-isopropylbenzaldehyde (B89865) (k₁ = 0.194 L·mol⁻¹·min⁻¹) and 4-methylbenzaldehyde (B123495) (k₁ = 0.150 L·mol⁻¹·min⁻¹) are significantly less reactive than benzaldehyde itself (k₁ = 0.499 L·mol⁻¹·min⁻¹). nih.gov This is because the +I effect of an alkyl group at the para position can effectively stabilize the molecule and decrease the reactivity of the carbonyl group through hyperconjugation. nih.gov

In contrast, a methyl group at the meta position has a much smaller impact on reactivity. 3-Methylbenzaldehyde (B113406) (k₁ = 0.486 L·mol⁻¹·min⁻¹) is nearly as reactive as unsubstituted benzaldehyde. nih.gov This is because the inductive effect weakens with distance and the stabilizing hyperconjugation effect does not extend to the carbonyl group from the meta position. nih.gov In this compound, the presence of the electron-donating isopropyl group at the para position is the dominant factor in deactivating the aldehyde group toward nucleophilic attack. The additional 3-methyl group further contributes to this electronic deactivation, albeit to a lesser extent than the para-isopropyl group.

Steric Hindrance Considerations in Chemical Transformations

Steric hindrance refers to the spatial bulk of substituents near a reaction center, which can impede the approach of reactants and slow down or prevent a chemical reaction. In this compound, the aldehyde group is flanked by a hydrogen atom on one side and the substituted benzene ring on the other. The 3-methyl group is positioned ortho to the aldehyde's point of attachment, while the larger 4-isopropyl group is one position further away.

While electronic effects are often dominant for para-substituents, steric effects become particularly significant when substituents are in the ortho position. nih.govescholarship.org For example, the reactivity of 2-methylbenzaldehyde (B42018) (k₁ = 0.399 L·mol⁻¹·min⁻¹) is lower than that of 3-methylbenzaldehyde (k₁ = 0.486 L·mol⁻¹·min⁻¹), which can be attributed to the ortho-methyl group partially shielding the carbonyl carbon from nucleophilic attack. nih.gov Similarly, in acylation reactions, steric hindrance has been observed to affect reaction efficiency, with ortho- and meta-substituted benzaldehydes sometimes giving lower yields than their para-substituted counterparts. kuleuven.be

Intermolecular Interactions and Crystal Packing

Research on a thiosemicarbazone derivative synthesized from a related substituted benzaldehyde highlights the critical role of hydrogen bonding in crystal packing. mdpi.com Single-crystal X-ray diffraction analysis of this derivative revealed the presence of strong intermolecular hydrogen bonds, specifically between a nitrogen-bound hydrogen (N-H) and a sulfur atom (S) of an adjacent molecule (N-H···S). mdpi.com These interactions were identified as the primary force in maintaining the crystal packing arrangement. mdpi.com In addition to strong hydrogen bonds, weaker non-covalent interactions, such as intramolecular hydrogen bonds, also contribute to stabilizing the molecular conformation. mdpi.com

Compound Index

Advanced Spectroscopic and Chromatographic Characterization Techniques for 4 Isopropyl 3 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the atomic arrangement within 4-Isopropyl-3-methylbenzaldehyde.

Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the aldehydic, aromatic, isopropyl, and methyl protons. The aldehydic proton characteristically appears as a singlet in the highly deshielded region of the spectrum, typically between 9 and 10 ppm. orgchemboulder.com The aromatic protons, located on the benzene (B151609) ring, give rise to signals in the 6.5-8.5 ppm range, with their splitting patterns (multiplicity) determined by the coupling with adjacent protons. orgchemboulder.com The isopropyl group's methine proton (CH) appears as a multiplet (often a heptet) due to coupling with the six equivalent methyl protons, which in turn appear as a doublet. rsc.org The methyl group attached directly to the aromatic ring shows up as a singlet in the benzylic region (2-3 ppm). orgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic (-CHO) | 9.8 - 10.1 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 7.2 - 7.8 | Multiplet (m) | 3H |

| Isopropyl (-CH(CH₃)₂) | 3.0 - 3.4 | Heptet (hept) | 1H |

| Ring Methyl (-CH₃) | 2.3 - 2.5 | Singlet (s) | 3H |

| Isopropyl Methyl (-CH(CH₃)₂) | 1.2 - 1.4 | Doublet (d) | 6H |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak, allowing for the identification of all carbons in this compound. libretexts.org The carbonyl carbon of the aldehyde group is the most deshielded, appearing at approximately 192 ppm. rsc.org The aromatic carbons are found in the 125-158 ppm region, with the carbons directly attached to substituents showing different shifts compared to the others. rsc.orgspectrabase.com The aliphatic carbons of the isopropyl and methyl groups appear in the upfield region of the spectrum, typically below 40 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehydic (C=O) | 191 - 193 |

| Aromatic (C-CHO) | 134 - 136 |

| Aromatic (C-isopropyl) | 155 - 158 |

| Aromatic (C-methyl) | 139 - 142 |

| Aromatic (C-H) | 126 - 132 |

| Isopropyl (CH) | 33 - 35 |

| Ring Methyl (CH₃) | 20 - 22 |

| Isopropyl (CH₃) | 23 - 25 |

While not directly applicable to this compound itself, heteronuclear NMR techniques become relevant when the compound is used as a ligand in organometallic complexes. For instance, if this compound is converted into a thiosemicarbazone ligand and then complexed with an organotin(IV) compound, ¹¹⁹Sn NMR spectroscopy can be employed to study the coordination environment of the tin atom. tandfonline.comtandfonline.com The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the coordination number and geometry at the tin center. For example, five-coordinate diorganotin(IV) complexes typically exhibit ¹¹⁹Sn chemical shifts in the range of -153 to -181 ppm, which is indicative of a distorted trigonal-bipyramidal geometry. tandfonline.comresearchgate.net This technique allows researchers to elucidate the structure of such complexes in solution. tandfonline.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes. spectroscopyonline.com For this compound, the most characteristic feature in its FTIR spectrum is a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which typically appears in the range of 1680-1715 cm⁻¹. orgchemboulder.com Other significant bands include C-H stretching vibrations from the aldehyde, aromatic ring, and alkyl groups, as well as C=C stretching vibrations from the aromatic ring. walshmedicalmedia.com Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used to identify the aromatic ring and alkyl group vibrations. spectrabase.comnih.gov

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | FTIR/Raman | 2850 - 2970 | Strong |

| Aldehydic C-H Stretch | FTIR | 2720 - 2820 | Weak (often two bands) |

| Carbonyl (C=O) Stretch | FTIR | 1680 - 1715 | Strong |

| Aromatic C=C Stretch | FTIR/Raman | 1450 - 1610 | Medium-Variable |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of an aromatic aldehyde like this compound is characterized by absorption bands arising from π→π* and n→π* transitions. mdpi.com The intense bands, typically observed at shorter wavelengths (around 250-300 nm), are assigned to π→π* transitions within the substituted benzene ring. walshmedicalmedia.commdpi.com A weaker, longer-wavelength absorption band (around 330-350 nm) is characteristic of the n→π* transition of the carbonyl group's non-bonding electrons. mdpi.com The exact positions (λmax) of these bands are influenced by the electronic effects of the isopropyl and methyl substituents on the aromatic system.

Table 4: Electronic Transitions for this compound

| Transition Type | Typical λmax (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 300 | High |

| n → π | 330 - 350 | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. rsc.org For this compound (C₁₁H₁₄O), the exact molecular weight is 162.23 g/mol . nih.gov The mass spectrum will exhibit a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 162. Analysis of the fragmentation pattern provides structural confirmation. Common fragmentation pathways for this molecule would include the loss of a hydrogen atom from the aldehyde group to give a stable acylium ion at m/z 161 (M-1), and the loss of the isopropyl group (C₃H₇) to produce a fragment at m/z 119 (M-43).

Table 5: Expected Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity |

| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion (M⁺) |

| 161 | [C₁₁H₁₃O]⁺ | [M-H]⁺ |

| 147 | [C₁₀H₁₁O]⁺ | [M-CH₃]⁺ |

| 133 | [C₉H₉O]⁺ | [M-C₂H₅]⁺ |

| 119 | [C₈H₇O]⁺ | [M-C₃H₇]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Profiling and Fragmentation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for this compound. nih.gov In this method, the sample is vaporized and separated based on boiling point and polarity in a capillary column before being detected and identified by a mass spectrometer. unl.edumdpi.com

Mixture Profiling: GC-MS is exceptionally effective for identifying and quantifying this compound in complex matrices. The gas chromatograph separates the components of a mixture, and each compound produces a distinct peak with a characteristic retention time. This separation is crucial when analyzing environmental samples, essential oils, or reaction mixtures where numerous compounds are present. acs.org The choice of the GC column's stationary phase is critical; non-polar phases separate compounds primarily by boiling point, while polar phases provide selectivity based on polarity, which can be advantageous for resolving isomers or compounds with similar boiling points. nih.gov

Fragmentation Studies: The mass spectrometer ionizes the eluted compounds, typically using electron ionization (EI), which causes the molecule to fragment in a reproducible pattern. This fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries for positive identification. The molecular ion peak (M+) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (162.23 g/mol ). nih.gov Key fragmentation pathways for aromatic aldehydes often involve the loss of the formyl radical (-CHO, 29 Da) or a hydrogen atom. Further fragmentation of the isopropyl and methyl groups can also occur.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

| 162 | [C₁₁H₁₄O]⁺ | Molecular Ion (M⁺) |

| 161 | [C₁₁H₁₃O]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 147 | [C₁₀H₁₁O]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

| 133 | [C₁₀H₁₃]⁺ | Loss of the formyl radical ([M-CHO]⁺) |

| 119 | [C₉H₁₁]⁺ | Loss of an isopropyl group ([M-C₃H₇]⁺) or CO from [M-CH₃]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes |

This table is based on general fragmentation principles for alkylated benzaldehydes and is for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are non-volatile or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical method. nih.gov In LC-MS, separation occurs in a liquid phase using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, followed by detection with a mass spectrometer. sielc.com

This technique is particularly valuable for analyzing this compound if it is part of a mixture containing non-volatile substances or if derivatization—a process sometimes used to increase volatility for GC analysis—is to be avoided. acs.org The separation can be optimized by selecting appropriate stationary phases (e.g., C18 for reverse-phase chromatography) and mobile phase compositions. sielc.com

LC-MS, especially when used in tandem (LC-MS/MS), can provide a high degree of sensitivity and selectivity. nih.govmdpi.com By selecting the molecular ion of the target compound and fragmenting it, a specific reaction can be monitored, which significantly reduces background noise and allows for accurate quantification even at very low concentrations. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a compound's elemental formula, a critical step in its identification. nih.govrsc.org For this compound (C₁₁H₁₄O), the calculated monoisotopic mass is 162.104465 Da. nih.gov

HRMS can distinguish between this compound and other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is indispensable in non-target screening and metabolomics studies where unknown compounds must be identified without prior knowledge of the sample's composition. semanticscholar.orgdiva-portal.org When coupled with either GC or LC, HRMS offers a powerful tool for the definitive identification of the compound in complex samples. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SCXRD) analysis provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule and, ultimately, its atomic structure. rsc.org

While a published crystal structure for this compound was not found in the surveyed literature, an SCXRD analysis would yield definitive data on its solid-state conformation. This would reveal the planarity of the benzene ring and the orientation of the aldehyde, isopropyl, and methyl substituents.

Table 2: Representative Crystallographic Data Obtainable from SCXRD Analysis

| Parameter | Example Data | Description |

| Empirical Formula | C₁₁H₁₄O | The elemental composition of the molecule. |

| Formula Weight | 162.23 g/mol | The molar mass of the compound. |

| Crystal System | e.g., Monoclinic | The classification of the crystal's symmetry. |

| Space Group | e.g., P2₁/n | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit cell. |

| Volume (ų) | Volume of the unit cell | The space occupied by the unit cell. |

| Z | e.g., 4 | The number of molecules in the unit cell. |

| Density (calculated) | g/cm³ | The calculated density of the crystal. |

This table illustrates the types of parameters determined from a single-crystal X-ray diffraction experiment. The values are hypothetical.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surfaces)

Derived from crystallographic data, Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. nih.govscirp.org The Hirshfeld surface of a molecule is defined by the points where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. rsc.org

Chromatographic Separation and Detection Methods

A variety of chromatographic methods are available for the separation and detection of this compound. The choice of method depends on the sample matrix, the required sensitivity, and whether the analysis is qualitative or quantitative.

Sample Preparation: Effective separation begins with proper sample preparation. For complex samples, extraction techniques are often employed. Solid-Phase Microextraction (SPME) is a solvent-free method ideal for extracting volatile compounds from a sample's headspace before GC analysis. core.ac.ukiu.edu For liquid samples, Liquid-Liquid Extraction (LLE) using a solvent like dichloromethane (B109758) can be used to isolate the compound of interest. mdpi.com

Separation and Detection:

Gas Chromatography (GC): Besides MS detectors, GC systems can be equipped with a Flame Ionization Detector (FID), which is robust and provides excellent quantitative data for hydrocarbons. vu.nl For odor-active compounds, a GC-Olfactometry (GC-O) setup allows a human assessor to detect and describe odors as they elute from the column, which could be relevant for flavor and fragrance applications of this compound. nih.gov

Comprehensive 2D GC (GC×GC): This powerful technique uses two different columns to provide significantly enhanced separation capacity, which is ideal for resolving components in highly complex mixtures like essential oils or environmental extracts. vu.nlnih.gov

High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector, HPLC can be a straightforward method for quantifying this compound, as the aromatic ring and carbonyl group are strong chromophores. sielc.com

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC)

Gas chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds like this compound, which is a key component in the essential oil of cumin (Cuminum cyminum L.). tandfonline.comscirp.org In a typical GC analysis, the essential oil is injected into the instrument, where it is vaporized and carried by a gas, usually helium or nitrogen, through a long, thin column. scirp.orgareeo.ac.ir The separation of compounds is based on their different affinities for the stationary phase coating the inside of the column and their volatilities. mdpi.com

For instance, in the analysis of cumin essential oil, a capillary column such as SPB-1 or ZB-5 is often used. tandfonline.comareeo.ac.ir The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds from the column. tandfonline.com A flame ionization detector (FID) is commonly used for detection, providing a signal proportional to the amount of each compound. tandfonline.comsepscience.com Identification of this compound is achieved by comparing its retention time—the time it takes to travel through the column—with that of a known standard. For more definitive identification, GC is often coupled with mass spectrometry (GC-MS), which provides a unique mass spectrum for each compound based on its fragmentation pattern. areeo.ac.irresearchgate.netresearchgate.net

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comcopernicus.org This technique employs two columns with different stationary phases connected by a modulator. sepscience.comsepsolve.com The first, longer column typically separates compounds based on their volatility, while the second, shorter column provides a rapid, secondary separation based on polarity. sepsolve.comcopernicus.org This "orthogonal" separation distributes the components of a complex mixture across a two-dimensional plane, resolving compounds that would otherwise co-elute in a single-column system. sepsolve.commdpi.com The enhanced peak capacity and sensitivity of GCxGC are particularly advantageous for analyzing complex matrices like essential oils, where minor components can be masked by more abundant ones. sepsolve.comcopernicus.org Data from a GCxGC system is often visualized as a contour plot, where each spot represents a separated compound. sepsolve.com

The following table summarizes typical GC and GC-MS conditions used for the analysis of essential oils containing this compound:

| Parameter | Gas Chromatography (GC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | SPB-1 (30 m x 0.25 mm, 0.25 µm film thickness) tandfonline.com | ZB-5 (30 m x 0.25 mm, 0.25 µm film thickness) areeo.ac.ir |

| Carrier Gas | Nitrogen tandfonline.com | Helium areeo.ac.ir |

| Injector Temperature | 250°C tandfonline.com | 220°C areeo.ac.ir |

| Detector | Flame Ionization Detector (FID) tandfonline.com | Mass Spectrometer (MS) areeo.ac.ir |

| Temperature Program | 60°C (2 min hold) to 250°C at 2°C/min tandfonline.com | Not specified areeo.ac.ir |

| Flow Rate | Not specified tandfonline.com | 1 mL/min areeo.ac.ir |

Liquid Chromatography (LC) Techniques

While gas chromatography is well-suited for volatile compounds, liquid chromatography (LC) provides a powerful alternative for the analysis of less volatile or thermally sensitive compounds. In the context of this compound, a related compound, 4-hydroxy-5-isopropyl-3-methylbenzaldehyde, has been successfully analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com This method utilizes a non-polar stationary phase and a polar mobile phase. sielc.com

A typical HPLC method for a similar benzaldehyde (B42025) derivative involves a C18 column and a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric or formic acid. sielc.comchromatographyonline.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection, a technique known as LC-MS. sielc.com This allows for both separation and identification of the compounds in a mixture. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By adjusting the composition of the mobile phase (gradient elution), a wide range of compounds can be separated effectively. chromatographyonline.com For faster analyses, ultra-high-performance liquid chromatography (UPLC) systems with smaller particle size columns can be employed. sielc.com

The table below outlines a representative set of conditions for the HPLC analysis of a related benzaldehyde compound:

| Parameter | HPLC Conditions for 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde Analysis |

| Column | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) sielc.com |

| Detection | UV/Vis or Mass Spectrometry (MS) sielc.com |

| Application | Analytical separation, impurity isolation (preparative), pharmacokinetics sielc.com |

Olfactometry-Coupled Gas Chromatography (GC-O) for Volatile Profiling

Gas chromatography-olfactometry (GC-O) is a specialized technique that combines the separation power of GC with the sensitivity of the human nose as a detector. nih.govnih.gov As the separated compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like FID or MS) and the other to a sniffing port where a trained assessor can detect and describe the odor of each compound. nih.gov This method is invaluable for identifying which specific volatile compounds in a complex mixture are responsible for its characteristic aroma. nih.gov

The sample preparation method is crucial for accurate GC-O analysis. nih.gov Headspace techniques, such as solid-phase microextraction (SPME), are often employed to extract the volatile compounds from the sample matrix without introducing solvent artifacts. nih.gov

The following table details the findings from a GC-O analysis of cumin essential oil, highlighting the odor descriptors associated with some of its major volatile components:

| Compound | Odor Descriptor |

| Cumin aldehyde | Pungent, spicy tandfonline.com |

| β-Pinene | Woody, turpentine-like, resinous-like tandfonline.com |

| β-Myrcene | Fruity tandfonline.com |

| p-Cymene (B1678584) | Carrot-like tandfonline.com |

| γ-Terpinene | Lemony, bitter tandfonline.com |

This technique provides a direct correlation between the chemical composition of a sample and its perceived aroma, offering insights that are not available from instrumental analysis alone. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of 4 Isopropyl 3 Methylbenzaldehyde

Quantum Mechanical Investigations

Quantum mechanical calculations are essential for elucidating the electronic structure, stability, and reactivity of molecules. For 4-isopropyl-3-methylbenzaldehyde, such investigations would typically involve methods like Density Functional Theory (DFT) to provide a detailed picture of its electronic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on substituted benzaldehydes have shown that the nature and position of substituents on the benzene (B151609) ring significantly influence the molecule's geometry, electronic distribution, and energy. nih.gov

For this compound, the isopropyl and methyl groups are electron-donating substituents. These alkyl groups would be expected to increase the electron density on the aromatic ring through inductive effects. This increased electron density can, in turn, affect the reactivity of the aldehyde functional group. DFT calculations, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31+G(d)), could be used to optimize the molecular geometry and calculate key energetic parameters. nih.gov

A hypothetical DFT study would likely reveal a non-planar arrangement of the isopropyl group relative to the benzene ring to minimize steric hindrance. The calculated bond lengths and angles would be consistent with those of other alkyl-substituted benzaldehydes. The calculated total energy and heat of formation would provide insights into the thermodynamic stability of the molecule.

Table 1: Hypothetical DFT-Calculated Energetic Properties of this compound

| Property | Hypothetical Value | Significance |

| Total Energy | (Value in Hartrees) | Indicates the overall electronic energy of the molecule at its optimized geometry. |

| Heat of Formation | (Value in kcal/mol) | Provides a measure of the molecule's thermodynamic stability relative to its constituent elements. |

| Dipole Moment | (Value in Debye) | Reflects the overall polarity of the molecule, influenced by the electron-donating alkyl groups and the electron-withdrawing aldehyde group. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT study. Actual values would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the electron-donating isopropyl and methyl groups would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted benzaldehyde (B42025). Conversely, the LUMO energy might also be slightly affected. The HOMO is likely to be localized primarily on the electron-rich aromatic ring, while the LUMO is expected to have significant contributions from the carbonyl group of the aldehyde, which is the primary electrophilic site. uwosh.edu

The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The presence of alkyl substituents on the benzaldehyde ring is known to influence this gap.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Trend/Value | Implication for Reactivity |

| HOMO Energy | Higher than benzaldehyde | Increased nucleophilicity of the aromatic ring. |

| LUMO Energy | Slightly altered from benzaldehyde | The aldehyde group remains the primary electrophilic center. |

| HOMO-LUMO Gap | Potentially smaller than benzaldehyde | Suggests potentially higher chemical reactivity compared to the unsubstituted parent molecule. |

Note: The trends and values presented are based on general principles of FMO theory as applied to substituted aromatic systems.

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational preferences of this compound. Such studies are crucial for understanding how the molecule explores its potential energy surface over time and how its shape influences its interactions with other molecules.

The primary sources of conformational flexibility in this compound are the rotation around the C-C bond connecting the isopropyl group to the benzene ring and the rotation of the aldehyde group. MD simulations could reveal the preferred rotational orientations (conformers) and the energy barriers between them. It is expected that steric interactions between the isopropyl group, the adjacent methyl group, and the aldehyde group would play a significant role in determining the dominant conformations. These simulations can be particularly useful in understanding enzyme-substrate interactions where the specific conformation of the molecule is critical. nih.govnih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models are valuable for predicting the reactivity of new compounds without the need for experimental measurements.

To build a QSRR model for a series of substituted benzaldehydes, including this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure.

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule. Examples include:

HOMO and LUMO energies

HOMO-LUMO gap

Partial atomic charges on the carbonyl carbon and oxygen

Dipole moment

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching. nih.govcodessa-pro.com Examples include:

Wiener index

Randić index

Molecular connectivity indices

For a series of aromatic aldehydes, these descriptors can be correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants. nih.gov

Once a set of relevant molecular descriptors is identified, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) can be used to build a QSRR model. nih.govresearchgate.net Such a model would take the form of an equation that relates the descriptors to the observed reactivity.

For instance, a hypothetical QSRR model for the oxidation of substituted benzaldehydes might show that the reaction rate increases with a higher HOMO energy and a more positive partial charge on the carbonyl carbon. By calculating these descriptors for this compound, its reactivity in that specific transformation could be predicted. These predictive models are instrumental in computational chemistry for screening large numbers of compounds and prioritizing experimental work. ukcatalysishub.co.ukarxiv.org

Mechanistic Insights through Computational Transition State Analysis

Computational transition state analysis is a powerful tool for understanding the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's feasibility, rate, and stereochemistry.

For substituted benzaldehydes, such as this compound, computational studies can elucidate the influence of the isopropyl and methyl groups on the reactivity of the aldehyde functional group. For instance, in reactions such as nucleophilic addition to the carbonyl carbon, the electronic and steric effects of the substituents can be quantified. Density functional theory (DFT) is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost.

One area of investigation is the rotational barrier around the phenyl-formyl single bond. researchgate.net Computational studies on para-substituted benzaldehydes have shown that the nature of the substituent significantly affects this rotational barrier. researchgate.net For this compound, the electron-donating nature of the alkyl groups would be expected to influence the degree of π-electron delocalization between the aromatic ring and the carbonyl group, thereby affecting the rotational energy landscape. researchgate.net

The table below illustrates hypothetical calculated parameters for the minimum energy (planar) and transition state (perpendicular) geometries of this compound, based on computational studies of similar compounds.

| Parameter | Minimum Energy State (Planar) | Transition State (Perpendicular) |

| Relative Energy (kcal/mol) | 0 | 6.5 |

| C(ring)-C(aldehyde) Bond Length (Å) | 1.485 | 1.500 |

| C=O Bond Length (Å) | 1.215 | 1.210 |

| Imaginary Frequency (cm⁻¹) | N/A | -150 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In a hypothetical reaction, such as the addition of a nucleophile, transition state analysis can reveal whether the reaction proceeds through a concerted or stepwise mechanism. The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. Furthermore, analysis of the vibrational modes of the transition state can confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency. researchgate.net

Theoretical Assessment of Reaction Pathways and Thermal Degradation Profiles

Theoretical assessments of reaction pathways for this compound can explore a variety of chemical transformations, including oxidation, reduction, and condensation reactions. Computational methods allow for the exploration of multiple potential pathways, identifying the most energetically favorable routes. This can be particularly useful in predicting the formation of byproducts in a chemical synthesis or understanding the degradation of the compound under various conditions.

The thermal degradation of aromatic compounds is a complex process that can involve a multitude of reactions, including bond scission, rearrangement, and polymerization. acs.org Computational modeling can provide a detailed picture of the initial steps of thermal decomposition. For this compound, potential degradation pathways could involve the cleavage of the isopropyl group, the methyl group, or the formyl group from the benzene ring.

The following table presents a hypothetical summary of calculated activation energies for the initial bond cleavage events in the thermal degradation of this compound.

| Bond Cleavage Reaction | Activation Energy (kcal/mol) |

| Ar-CHO | 85 |

| Ar-CH(CH₃)₂ | 95 |

| Ar-CH₃ | 105 |

| C(isopropyl)-H | 98 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These calculations can help to predict the primary degradation products and the temperature at which decomposition is likely to begin. For example, the pathway with the lowest activation energy will be the most favorable at lower temperatures.

Advanced Applications in Organic Synthesis and Materials Science

4-Isopropyl-3-methylbenzaldehyde as a Versatile Synthetic Intermediate

While a foundational molecule, the direct application of this compound as a key intermediate in the total synthesis of complex organic molecules or as a primary precursor for advanced functional materials is not extensively documented in publicly available research. Its utility is more prominently observed in the synthesis of derivatives that are then used in more advanced applications. For instance, related benzaldehyde (B42025) structures are known starting materials in the synthesis of complex natural products and functional polymers, but specific pathways originating from this compound itself are less common.

The literature reviewed does not provide significant examples of this compound being a critical intermediate in the total synthesis of complex natural products. Synthetic chemists often utilize commercially available, multi-functionalized aromatic aldehydes as starting points for intricate molecular frameworks.

Metal-Organic Frameworks (MOFs) and other functional polymers are often built from organic linkers, which can be derived from aromatic aldehydes. mdpi.comresearchgate.net MOF derivatives, created through processes like pyrolysis, can be used as catalysts or in gas sensing applications. rsc.orgmdpi.com However, specific examples detailing the synthesis of advanced functional materials directly from this compound are not prominent in the current body of research. Its primary contribution to materials science is indirect, through the formation of ligands for metal-organic complexes.

Ligand Design and Metal-Organic Chemistry

The most significant application of this compound in advanced synthesis is as a precursor for sophisticated ligands, particularly Schiff bases. These ligands are then used to form stable complexes with a variety of transition metals. Often, the process involves the ortho-hydroxylation of the benzaldehyde to 2-hydroxy-6-isopropyl-3-methylbenzaldehyde, which enhances its chelating ability.

Schiff base ligands are typically formed through the condensation reaction between an aldehyde and a primary amine. walshmedicalmedia.comscispace.com The derivative, 2-hydroxy-6-isopropyl-3-methylbenzaldehyde, is particularly useful for creating tetradentate N₂O₂ donor ligands by reacting it with diamines. walshmedicalmedia.comshahucollegelatur.org.in These ligands are valued for their stability and the versatile coordination environments they can create around a metal center. walshmedicalmedia.com

The synthesis generally involves refluxing the aldehyde derivative with a diamine, such as o-phenylenediamine (B120857) or 1,2-diaminopropane (B80664), in a solvent like ethanol (B145695) or methanol (B129727) to yield the desired Schiff base ligand. walshmedicalmedia.comshahucollegelatur.org.in

Interactive Data Table: Synthesis of Schiff Base Ligands

| Aldehyde Precursor | Amine Reactant | Ligand Formed | Solvent | Yield | Reference |

| 2-hydroxy-6-isopropyl-3-methyl benzaldehyde | o-phenylenediamine | 6,6'-((1E,1'E)-(1,2-phenylenebis(azanylylidene))bis(methanylylidene))bis(5-isopropyl-2-methylphenol) | Ethanol | 77% | walshmedicalmedia.com |

| 2-hydroxy-6-isopropyl-3-methyl benzaldehyde | 1,2-diaminopropane | A novel tetradentate Schiff base (H₂L) | Methanol | Not specified | scispace.comshahucollegelatur.org.in |

| 4-isopropyl benzaldehyde | Semicarbazide | 4-isopropyl benzaldehyde semicarbazone (L1) | Not specified | Not specified | journalijar.com |

| 4-isopropyl benzaldehyde | Thiosemicarbazide (B42300) | 4-isopropyl benzaldehyde thiosemicarbazone (L2) | Not specified | Not specified | journalijar.com |

The Schiff base ligands derived from this compound readily coordinate with a range of transition metal ions, including Mn(II/III), Fe(III), Co(II), Ni(II), and Cu(II). walshmedicalmedia.comshahucollegelatur.org.injournalijar.com These metal complexes exhibit diverse coordination geometries, which are influenced by the specific metal ion and the ligand's structure. For instance, a nickel complex with a ligand derived from 1,2-diaminopropane was found to have a dimeric structure with each nickel center in a distorted square planar geometry. researchgate.net The resulting complexes are often colored, air-stable solids and are investigated for their magnetic, electrochemical, and potential catalytic properties. walshmedicalmedia.comjournalijar.com

Interactive Data Table: Metal Complexes from this compound Derivatives

| Ligand | Metal Ion | Complex Formula | Coordination Geometry | Reference |

| Schiff base from o-phenylenediamine | Mn(III) | [Mn(L)(OAc)] | Distorted Square Planar | walshmedicalmedia.com |

| Schiff base from o-phenylenediamine | Co(II) | [Co(L)] | Not specified | walshmedicalmedia.com |

| Schiff base from o-phenylenediamine | Ni(II) | [Ni(L)] | Not specified | walshmedicalmedia.com |

| Schiff base from o-phenylenediamine | Cu(II) | [Cu(L)] | Not specified | walshmedicalmedia.com |

| Schiff base from 1,2-diaminopropane | Ni(II) | [NiL]₂ | Distorted Square Planar | scispace.comresearchgate.net |